molecular formula C12H9F3N2OS B5593259 N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

Cat. No. B5593259
M. Wt: 286.27 g/mol
InChI Key: HNDXVYCPEGCHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide and its derivatives involves multiple steps, including base-catalyzed direct cyclization and reactions with thioureas and bromoacetone. Microwave irradiation has been used to provide a cleaner, efficient, and faster method for synthesis (Saeed, 2009).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives often features non-covalent interactions, such as π-π interactions, N–H⋯N, and S⋯O interactions. These interactions play a significant role in their molecular assembly and stability (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide derivatives have been explored for their reactions in forming complexes with metals like Co(II). These reactions are significant for understanding their potential biological activities and fluorescence properties (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

Specific studies on the physical properties of this particular compound are limited. However, the physical properties of similar thiazole derivatives can include solubility in various solvents and melting points, which are critical for their application in different fields.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other chemicals, stability under various conditions, and its behavior in different pH environments, are essential for its application in scientific research. For instance, studies have shown that similar compounds exhibit fluorescence effects influenced by molecular aggregation and amino group position (Matwijczuk et al., 2018).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2OS/c1-7-6-19-11(16-7)17-10(18)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXVYCPEGCHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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